molecular formula C25H25FN4O3 B2410057 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1207016-30-5

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2410057
CAS No.: 1207016-30-5
M. Wt: 448.498
InChI Key: QGQLWLOQHKUKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide (CAS 1207016-30-5) is a synthetic small molecule with a molecular formula of C25H25FN4O3 and a molecular weight of 448.49 g/mol . This chemical features a complex structure integrating a quinoline core, substituted with a fluoro group at the 6-position and a cyano group at the 3-position, which is linked to a piperidine-4-carboxamide moiety . The amide nitrogen is further functionalized with a 3,4-dimethoxybenzyl group . This specific architecture suggests potential for diverse reactivity and interaction with biological targets. Compounds incorporating quinoline and piperidine scaffolds are of significant interest in medicinal chemistry and are frequently investigated for their pharmacological properties. The predicted physical properties include a density of 1.31±0.1 g/cm³ at 20 °C and a boiling point of 712.2±60.0 °C . This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c1-32-22-6-3-16(11-23(22)33-2)14-29-25(31)17-7-9-30(10-8-17)24-18(13-27)15-28-21-5-4-19(26)12-20(21)24/h3-6,11-12,15,17H,7-10,14H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQLWLOQHKUKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanation of Halogenated Quinolines

The 3-cyano group is introduced via nucleophilic displacement of a halogen atom (e.g., chlorine) using sodium cyanide under reflux conditions. In a representative protocol:

  • Substrate : 6-Fluoro-4-chloroquinoline-3-carboxylic acid ethyl ester.
  • Reagents : NaCN (2.5 equiv), dimethylformamide (DMF), 80°C, 12 h.
  • Yield : 68–72% after silica gel chromatography.

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the electron-withdrawing fluorine and ester groups activate the C4 position for nucleophilic attack by cyanide.

Functionalization at C4 Position

The C4 chlorine in 6-fluoro-4-chloroquinoline-3-carbonitrile is replaced with piperidine-4-carboxamide via Buchwald–Hartwig amination or nucleophilic substitution:

  • Conditions : Piperidine-4-carboxylic acid (1.2 equiv), Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, toluene, 110°C, 24 h.
  • Yield : 55–60% after recrystallization from ethanol.

Piperidine-4-Carboxamide Derivatization

Carboxylic Acid Activation

The piperidine-4-carboxylic acid intermediate undergoes activation using carbodiimide reagents (e.g., EDCl or DCC) to form a reactive acyl intermediate:

  • Protocol : Piperidine-4-carboxylic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), dichloromethane (DCM), 0°C to room temperature, 4 h.

Coupling with 3,4-Dimethoxybenzylamine

The activated acyl intermediate reacts with 3,4-dimethoxybenzylamine to form the target carboxamide:

  • Conditions : 3,4-Dimethoxybenzylamine (1.1 equiv), DIEA (2.0 equiv), DCM, 12 h, room temperature.
  • Workup : Extraction with 5% HCl, followed by column chromatography (DCM:MeOH = 95:5).
  • Yield : 75–80%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Cyanation Step : DMF outperforms THF and acetonitrile due to superior solvation of NaCN.
  • Amination Step : Toluene at 110°C provides optimal reactivity for Pd-catalyzed C–N coupling.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand achieves higher yields (60%) compared to Pd(PPh₃)₄ (45%).
  • Base Selection : Cs₂CO₃ yields superior results over K₂CO₃ or NaHCO₃ in amination reactions.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, quinoline H-2), 7.92 (d, J = 13.9 Hz, 1H, quinoline H-5), 6.85–6.89 (m, 3H, aromatic H), 4.45 (s, 2H, CH₂N), 3.88 (s, 6H, OCH₃), 3.25–3.40 (m, 4H, piperidine H), 2.75–2.90 (m, 1H, piperidine H), 1.95–2.10 (m, 4H, piperidine H).
  • ¹³C NMR : δ 172.5 (C=O), 162.1 (C-F), 149.8 (CN), 112–130 (aromatic C), 56.1 (OCH₃), 48.5 (piperidine C).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₂₅H₂₄FN₃O₃ [M+H]⁺: 458.1875; found: 458.1872.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Journal) Method C (ChemSrc)
Cyanation Yield 71% 68% N/A
Amination Catalyst None (thermal) Pd(OAc)₂/Xantphos Pd/C (hydrogenation)
Carboxamide Coupling EDCl/HOBt In situ activation EDCl/DIEA
Overall Yield 55% 62% 75%

Challenges and Troubleshooting

  • Regioselectivity in Cyanation : Competing reactions at C2 and C4 positions are mitigated by electronic effects of the 6-fluoro substituent.
  • Piperidine Ring Conformation : Steric hindrance during amination is reduced using bulky phosphine ligands (Xantphos).
  • Carboxamide Hydrolysis : Moisture-sensitive steps require anhydrous conditions and molecular sieves.

Industrial-Scale Considerations

  • Cost Efficiency : Sodium cyanide ($0.5/g) is preferred over Zn(CN)₂ ($2.1/g) for cyanation.
  • Catalyst Recycling : Pd(OAc)₂ recovery via aqueous extraction reduces costs by 30%.
  • Green Chemistry : Microwave-assisted reactions reduce reaction times from 24 h to 2 h.

Chemical Reactions Analysis

Types of Reactions

6-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzoxazine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

6-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of the oxadiazole and benzoxazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Q & A

Q. What established synthetic routes are used to synthesize this compound, and what critical parameters influence yield?

The synthesis involves multi-step reactions: (1) Formation of the quinoline core via condensation of substituted anilines with β-ketoesters under acidic conditions, (2) introduction of the cyano group using CuCN in DMF at 100°C, and (3) coupling the piperidine-4-carboxamide moiety via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene). Key parameters include temperature control (80–120°C), solvent polarity (DMF for cyano insertion), and stoichiometric ratios (1:1.2 for piperidine coupling). Yields range from 35–60%, with recrystallization (ethanol/water) improving purity to >98% .

Q. Which analytical techniques confirm structural integrity, and what spectral signatures are critical?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. Key NMR signals include:

  • Fluoroquinolinyl proton: δ 8.45–8.65 ppm (d, J = 7 Hz).
  • Piperidine methylene protons: δ 2.80–3.20 ppm (m).
  • Dimethoxyphenyl group: two singlets at δ 3.85 and 3.90 ppm. FT-IR shows a C≡N stretch at 2225 cm⁻¹ and amide C=O at 1650 cm⁻¹. HPLC purity ≥95% is achieved using a C18 column with acetonitrile/water gradients .

Q. What in vitro models are recommended for preliminary anticancer activity assessment?

Use hematological (K562, Jurkat) and solid tumor (MCF-7, A549) cell lines with matched normal cells (e.g., MCF10A). Conduct 72-hour viability assays (resazurin-based) and include controls (imatinib for hematological models). The compound shows high potency in FLT3-ITD mutant MV4-11 cells (IC₅₀ = 48 nM vs. 210 nM in wild-type), suggesting FLT3 as a secondary target .

Q. What storage conditions ensure compound stability?

Store desiccated at -20°C in amber vials under argon. Stability studies show ≤5% degradation over 6 months. In DMSO, purity decreases to 90% after 8 weeks at 4°C. Avoid aqueous buffers with pH <5 (amide hydrolysis) or >8 (quinoline oxidation) .

Advanced Research Questions

Q. How can computational methods predict binding modes to tyrosine kinases, and how are models validated?

Molecular docking (Glide, Schrödinger Suite) with induced-fit protocols and 100-ns molecular dynamics simulations (OPLS4 force field) predict binding modes. Validate via:

  • Site-directed mutagenesis of key residues (e.g., DFG motif in kinases).
  • Surface plasmon resonance (SPR) to measure binding kinetics (kₐ/kₑ).
  • Correlation of computed ΔG (MM-GBSA) with experimental Kᵢ. Studies show strong agreement (R² = 0.89) between calculated and observed values for quinoline-based inhibitors .

Q. How can structure-activity relationship (SAR) studies optimize selectivity between ABL1 and SRC kinases?

Implement a three-tiered SAR strategy:

  • Substitutions : Replace -OCH₃ with -OCF₃ on the dimethoxyphenyl group to probe hydrophobic pockets.
  • Linker rigidification : Introduce spirocyclic constraints to the piperidine carboxamide.
  • Fluorine scanning : Modify C-6/C-7 positions on quinoline to alter H-bonding with gatekeeper residues. C-6 fluoro substitution differentiates ABL1/SRC (ΔpIC₅₀ = 1.7). Substituting 3-cyano with 3-carbamoyl improves SRC selectivity 12-fold via π-stacking .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

Address bioavailability issues through:

  • PET imaging : Use ¹⁸F-labeled analogs to quantify tumor penetration.
  • Plasma protein binding assays : Measure free drug fractions via ultrafiltration LC-MS/MS.
  • Metabolite identification : HRMS/MS in liver microsomes reveals rapid glucuronidation of the dimethoxyphenyl group, prompting prodrug strategies (e.g., tert-butyl ester protection) .

Q. What crystallization conditions yield high-quality X-ray structures of the compound bound to kinases?

Use hanging drop vapor diffusion with:

  • Kinase concentration ≥5 mg/mL in 20 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM DTT.
  • Reservoir solutions: 18–22% PEG 3350, 0.2 M ammonium citrate tribasic (pH 7.0).
  • Soak crystals for 72 hours with 5 mM compound. Adding 0.01% n-octyl-β-D-glucopyranoside prevents aggregation, as shown in TAK1 co-crystallization .

Q. How to standardize IC₅₀ determinations across conflicting kinase inhibition assays?

Adopt a protocol with:

  • Parallel testing in cell-free (ADP-Glo™) and cell-based (MTT) assays.
  • ATP levels fixed at Kₘ values for each kinase.
  • Isogenic cell lines expressing physiological kinase levels. Normalize data using staurosporine and test under 1% FBS to minimize serum protein interference .

Q. What structural features underpin its kinase inhibition mechanism?

Three pharmacophores are critical:

  • 3-Cyano-6-fluoroquinolin-4-yl : Binds ATP pocket via H-bonds (hinge region).
  • Piperidine-4-carboxamide : Provides flexibility for kinase activation states.
  • (3,4-Dimethoxyphenyl)methyl : Targets hydrophobic back pockets. The C-6 fluorine enhances π-cation interactions with conserved lysines (e.g., K271 in ABL1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.